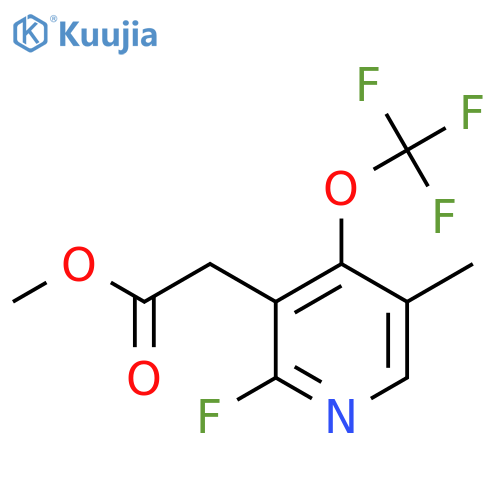Cas no 1804783-17-2 (Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate)
メチル2-フルオロ-5-メチル-4-(トリフルオロメトキシ)ピリジン-3-アセテートは、フッ素およびトリフルオロメトキシ基を有するピリジン誘導体です。この化合物は、高い電子求引性基を有するため、医農薬中間体としての応用が期待されます。特に、フッ素原子の導入により代謝安定性が向上し、生体利用効率の改善が可能です。トリフルオロメトキシ基の存在は、脂溶性を高め、膜透過性を向上させる特性があります。エステル部位はさらなる構造修飾のための反応点として機能し、多様な誘導体合成への展開が可能です。これらの特徴から、創薬化学分野における高機能な骨格として有用性が認められています。

1804783-17-2 structure
商品名:Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate
CAS番号:1804783-17-2
MF:C10H9F4NO3
メガワット:267.176976919174
CID:4828467
Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate
-
- インチ: 1S/C10H9F4NO3/c1-5-4-15-9(11)6(3-7(16)17-2)8(5)18-10(12,13)14/h4H,3H2,1-2H3
- InChIKey: NHWLRFHZWVYDPV-UHFFFAOYSA-N
- ほほえんだ: FC1C(CC(=O)OC)=C(C(C)=CN=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 297
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 2.6
Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099967-1g |
Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate |
1804783-17-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate 関連文献
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
1804783-17-2 (Methyl 2-fluoro-5-methyl-4-(trifluoromethoxy)pyridine-3-acetate) 関連製品
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 61549-49-3(9-Decenenitrile)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
